molecular formula C27H20Cl2N4O2S B2483271 (E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide CAS No. 327063-38-7

(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2483271
CAS No.: 327063-38-7
M. Wt: 535.44
InChI Key: ZJDGUZDMDCTXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups and rings, including a thiazolo[5,4-c]pyridine ring, a benzyl group, a cyano group, and a furan ring. The thiazolo[5,4-c]pyridine ring is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures, such as thiazolo[5,4-d]thiazoles, are used as building blocks in the synthesis of semiconductors for plastic electronics .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the thiazolo[5,4-c]pyridine ring. This ring is an electron-deficient system with high oxidative stability, which enables efficient intermolecular π–π overlap .

Future Directions

Thiazolo[5,4-d]thiazoles, which have a similar structure to the compound , have been recognized for their high potential in the field of organic photovoltaics . This suggests that the compound could also have potential applications in this field.

Properties

IUPAC Name

(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Cl2N4O2S/c28-19-6-8-21(22(29)13-19)24-9-7-20(35-24)12-18(14-30)26(34)32-27-31-23-10-11-33(16-25(23)36-27)15-17-4-2-1-3-5-17/h1-9,12-13H,10-11,15-16H2,(H,31,32,34)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDGUZDMDCTXCK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1N=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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